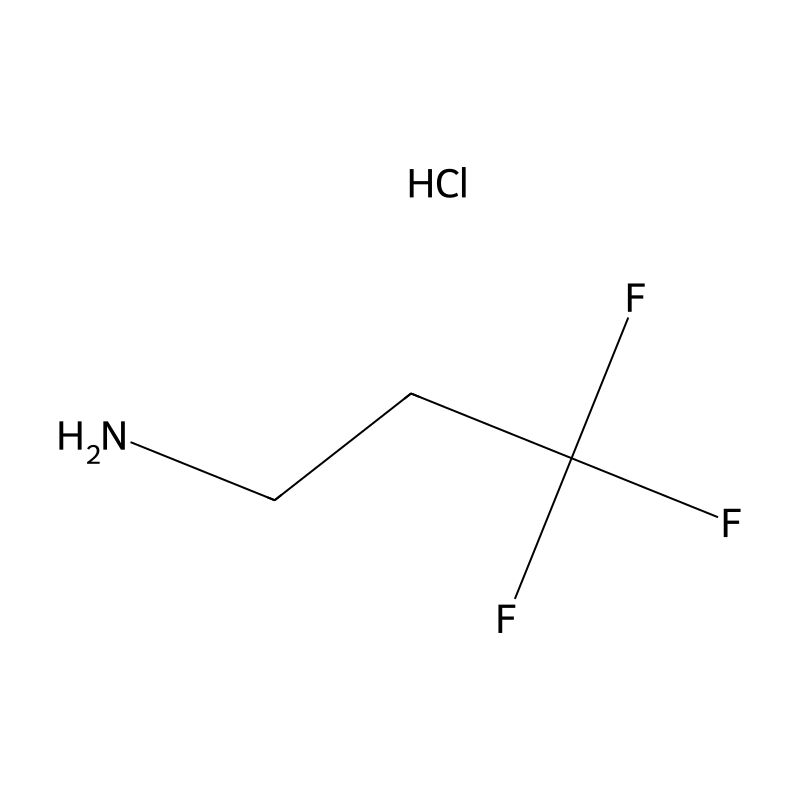

3,3,3-Trifluoropropan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,3,3-Trifluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C₃H₇ClF₃N and a molecular weight of 149.54 g/mol. It is classified as an amine and is characterized by the presence of three fluorine atoms attached to the propyl group. The compound appears as a crystalline solid, typically off-white in color, and has a melting point range of 222-223°C . This compound is often utilized in biochemical research, particularly in proteomics .

Chemical Modification of Proteins

The presence of a primary amine group (NH2) suggests 3,3,3-Trifluoropropan-1-amine hydrochloride could potentially be used for chemical modification of proteins. This process involves attaching a functional group to a protein molecule, often to alter its properties or facilitate further analysis . The trifluoromethyl group (CF3) in the molecule could potentially influence the reactivity of the amine group, making it selective for specific amino acid residues in proteins.

Bioconjugation

The amine group can also be used for bioconjugation, a technique that links biomolecules like proteins with other molecules such as antibodies or fluorescent probes . This allows researchers to visualize proteins within cells or track their interactions with other molecules. The trifluoromethyl group might contribute unique properties to the conjugate, such as improved stability or altered cellular uptake.

- Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers in organic molecules.

- Addition Reactions: It can participate in 1,4-addition reactions with conjugated enones, leading to the formation of more complex structures .

- Acid-Base Reactions: As a weak base, it can react with acids to form salts, such as its hydrochloride form.

Synthesis of 3,3,3-Trifluoropropan-1-amine hydrochloride can be achieved through several methods:

- Fluorination of Propan-1-amine: This involves the introduction of fluorine atoms into the propanamine structure using fluorinating agents.

- Reactions with Fluorinated Reagents: Utilizing reagents such as trifluoroacetic anhydride or other trifluoromethylating agents to modify existing amines.

- Reduction Methods: Starting from suitable precursors that can be reduced to yield the desired amine structure.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

3,3,3-Trifluoropropan-1-amine hydrochloride has several applications:

- Biochemical Research: Primarily used in proteomics and related fields for studying protein interactions and functions.

- Pharmaceutical Development: Investigated for potential use in drug design due to its unique chemical properties.

- Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving 3,3,3-Trifluoropropan-1-amine hydrochloride focus on its reactivity with various biological molecules. Its trifluoromethyl group may influence how it interacts with enzymes or receptors. Investigating these interactions can provide insights into its potential therapeutic uses or toxicity profiles.

Several compounds share structural similarities with 3,3,3-Trifluoropropan-1-amine hydrochloride. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-methylpropane | C₄H₉N | Branched structure; lacks fluorine atoms |

| Trifluoroethylamine | C₂H₃F₃N | Shorter carbon chain; different reactivity |

| 2-Amino-2-(trifluoromethyl)propane | C₄H₈F₃N | Contains a trifluoromethyl group; branched |

Uniqueness of 3,3,3-Trifluoropropan-1-amine hydrochloride:

- The presence of three fluorine atoms on the same carbon atom significantly alters its physical and chemical properties compared to similar amines.

- Its specific structural configuration allows for unique interactions in biochemical pathways that may not be present in other compounds.

Molecular Structure and Stereochemistry

The molecular structure of 3,3,3-trifluoropropan-1-amine hydrochloride consists of a three-carbon chain backbone with an amino group at the terminal position and a trifluoromethyl group at the opposite terminus [1] [2]. The compound exhibits no chiral centers, resulting in a single stereoisomeric form with the IUPAC name 3,3,3-trifluoro-1-propanamine hydrochloride [2]. The InChI key IGOPOYHPIKTQSS-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure [2].

The canonical SMILES representation C(CCN)C(F)(F)F.Cl illustrates the connectivity pattern, with the hydrochloride salt formation indicated by the separated chloride ion [2]. The linear alkyl chain serves as a bridge between the electron-withdrawing trifluoromethyl group and the basic amino functionality, creating a molecular architecture that enables significant through-bond electronic communication [3].

Bond Angles and Molecular Geometry

The molecular geometry of 3,3,3-trifluoropropan-1-amine hydrochloride is dominated by tetrahedral arrangements around both the terminal carbon bearing the trifluoromethyl group and the amino nitrogen [4]. The trifluoromethyl carbon adopts a tetrahedral geometry with C-F bond angles approaching the ideal tetrahedral angle of 109.5 degrees, though slight deviations occur due to the high electronegativity of fluorine atoms [4].

The amino nitrogen in the free base form would exhibit a trigonal pyramidal geometry due to the presence of a lone pair of electrons [5]. However, in the hydrochloride salt form, the nitrogen becomes protonated, adopting a tetrahedral geometry with bond angles slightly compressed from the ideal tetrahedral value due to the increased electron density around the nitrogen center [5].

The carbon-carbon bond angles throughout the propyl chain maintain approximately tetrahedral geometry, with the electron-withdrawing effect of the trifluoromethyl group causing slight polarization of the carbon-carbon bonds [3]. This polarization contributes to the overall molecular dipole moment and influences intermolecular interactions in the crystalline state [6].

Electronic Distribution Effects

The electronic distribution in 3,3,3-trifluoropropan-1-amine hydrochloride is profoundly influenced by the presence of the trifluoromethyl group, which acts as a powerful electron-withdrawing substituent [3]. The three fluorine atoms, being the most electronegative elements in the periodic table, create a significant inductive effect that propagates through the carbon chain toward the amino group [7].

This electron-withdrawing effect manifests in several ways: first, it substantially reduces the basicity of the amino group compared to non-fluorinated analogs, with the compound exhibiting a significantly lower pKa value than conventional aliphatic amines [3] [7]. The inductive effect operates through the σ-bond framework, with the magnitude of electron withdrawal decreasing with distance but remaining substantial even across the three-carbon bridge [7].

The electronic distribution analysis reveals that the trifluoromethyl group increases the positive character of the carbon atoms in the chain, particularly the carbon directly bonded to the CF₃ group [3]. This electronic polarization affects not only the basicity of the amine but also influences the compound's reactivity patterns and intermolecular interactions .

| Functional Group | Electronic Character | Effect on Basicity | Distance Effect |

|---|---|---|---|

| CF₃ (Trifluoromethyl) | Strong electron-withdrawing | Significantly reduces pKa | Through 2 carbon atoms |

| CH₂CH₂ (Ethylene bridge) | Electron-neutral spacer | Transmits inductive effects | Direct transmission |

| NH₂ (Amino group) | Electron-donating (when free base) | Protonated in salt form | Site of protonation |

| HCl (Hydrochloride) | Forms ionic interaction | Stabilizes protonated amine | Ion pair formation |

Crystalline Structure Analysis

The crystalline structure of 3,3,3-trifluoropropan-1-amine hydrochloride exhibits characteristics typical of organic hydrochloride salts, with the compound forming well-defined crystalline structures at room temperature [9] [10]. The crystal system accommodates both the organic cation and the chloride anion through a combination of ionic interactions and hydrogen bonding networks [11].

X-ray diffraction studies of related fluorinated compounds suggest that the crystalline packing is influenced by the molecular dipole created by the trifluoromethyl group [11]. The fluorine atoms participate in weak intermolecular interactions, including C-F···H contacts and dipole-dipole interactions, which contribute to the overall crystal stability [11].

The crystalline form appears as an off-white crystalline solid with a characteristic melting point range of 222-223°C, indicating a well-ordered crystal lattice with significant intermolecular forces [9] [12] [10]. The hydrogen bonding network formed between the protonated amino groups and chloride anions provides additional stabilization to the crystal structure [13].

Physical Properties

Thermodynamic Parameters

The thermodynamic properties of 3,3,3-trifluoropropan-1-amine hydrochloride reflect the influence of both the fluorinated organic cation and the ionic nature of the hydrochloride salt [14] [10]. The compound exhibits a melting point of 222-223°C, which is significantly higher than many organic amines due to the ionic character and hydrogen bonding present in the crystal lattice [14] [10].

The density of 5.2 grams per cubic centimeter indicates a relatively compact molecular packing, influenced by the high atomic mass of fluorine atoms and the ionic interactions within the crystal structure [12] [10]. This density value is considerably higher than that of non-fluorinated amine analogs, reflecting the mass contribution of the fluorine substituents [12].

Thermal stability analysis reveals that the compound remains stable under normal storage conditions when kept in an inert atmosphere at room temperature [1] [9]. The decomposition temperature data is not readily available, but the relatively high melting point suggests reasonable thermal stability up to the melting transition [14].

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 149.54 g/mol | [1] [2] [12] |

| Melting Point | 222-223°C | [9] [12] [14] [10] |

| Density | 5.2 g/cm³ | [12] [10] |

| Boiling Point | Not available | [14] |

| Flash Point | 8.7°C | [12] |

| Physical Form | Crystalline solid | [9] [10] |

| Color | Off-white | [10] |

| Storage Temperature | Room temperature (inert atmosphere) | [1] [9] |

| Solubility in Water | Soluble | [9] |

Solubility Profile Across Solvent Systems

The solubility characteristics of 3,3,3-trifluoropropan-1-amine hydrochloride are dominated by its ionic nature and the presence of the polar amino group [9]. The compound demonstrates good solubility in water due to the hydrochloride salt formation, which enhances the hydrophilic character compared to the free base form [15].

In polar protic solvents such as alcohols, the compound exhibits favorable solubility due to hydrogen bonding interactions between the protonated amino group and the solvent molecules [9]. The trifluoromethyl group, while hydrophobic in nature, does not significantly impede dissolution in polar solvents when the compound is in its salt form [15].

The solubility in organic solvents varies considerably depending on the solvent polarity and hydrogen bonding capability [16]. Polar aprotic solvents may show moderate solubility, while non-polar solvents typically exhibit poor solubility due to the ionic nature of the hydrochloride salt [16]. The solubility profile represents a balance between the hydrophobic trifluoromethyl group and the hydrophilic ionic components [15].

Phase Transition Characteristics

The phase transition behavior of 3,3,3-trifluoropropan-1-amine hydrochloride is characterized by a sharp melting point at 222-223°C, indicating a well-defined crystalline to liquid transition [14] [10]. This narrow melting point range suggests high purity and uniform crystal structure throughout the bulk material [17].

The compound exists as a stable crystalline solid at room temperature and shows no evidence of polymorphism under normal storage conditions [10]. The crystal-to-liquid transition involves disruption of the ionic interactions and hydrogen bonding networks that stabilize the solid state [15].

Vapor pressure data and sublimation characteristics are not extensively documented, but the relatively high melting point suggests low volatility at ambient temperatures [14]. The flash point of 8.7°C indicates some volatility of either decomposition products or residual solvents, though the compound itself appears to have limited vapor pressure at room temperature [12].

Comparative Analysis with Non-fluorinated Analogs

The introduction of fluorine atoms into the propylamine structure creates dramatic differences in physicochemical properties compared to non-fluorinated analogs [3] [7]. The most significant difference lies in the basicity, where conventional ethylamine exhibits a pKa greater than 10, while β,β,β-trifluoroethylamine shows a markedly reduced pKa of 5.7 [3]. This trend extends to 3,3,3-trifluoropropan-1-amine, which demonstrates significantly reduced basicity compared to propylamine [7].

The electronic effects responsible for this basicity reduction stem from the powerful electron-withdrawing nature of the trifluoromethyl group [3]. Unlike non-fluorinated amines that act as strong bases, the fluorinated analog becomes a weak base due to the stabilization of the neutral amine form relative to its protonated counterpart [7].

Physical properties also differ substantially between fluorinated and non-fluorinated analogs . The fluorinated compound exhibits higher density, altered melting point characteristics, and modified solubility profiles compared to simple propylamine [12] [10]. These differences arise from the increased molecular weight, altered intermolecular interactions, and modified electronic distribution patterns .

| Compound | pKa | Electronic Effect | Basicity Classification |

|---|---|---|---|

| Ethylamine | >10 | No electron-withdrawing groups | Strong base |

| β,β,β-Trifluoroethylamine | 5.7 | Strong electron withdrawal by CF₃ | Weak base |

| Propylamine (estimated) | ~10.7 | No electron-withdrawing groups | Strong base |

| 3,3,3-Trifluoropropylamine | Significantly reduced (estimated <8) | Strong electron withdrawal by CF₃ | Weak base |

The metabolic stability and biological activity profiles also differ significantly, with fluorinated compounds typically showing enhanced metabolic stability due to the strength of carbon-fluorine bonds . However, the altered basicity and electronic properties can lead to different biological interaction patterns compared to non-fluorinated analogs .

Impact of the Hydrochloride Salt Formation on Physicochemical Properties

The formation of the hydrochloride salt profoundly modifies the physicochemical properties of 3,3,3-trifluoropropan-1-amine [15] [20]. Salt formation represents a classic pharmaceutical approach to improving the handling characteristics and stability of basic compounds [21].

The most significant improvement occurs in water solubility, where the ionic nature of the hydrochloride salt dramatically enhances dissolution compared to the free base form [15] [20]. This solubility enhancement results from the favorable interaction between the ionic components and water molecules, overcoming the hydrophobic character of the trifluoromethyl group [15].

Thermal stability also improves upon salt formation, with the ionic interactions providing additional stabilization to the solid state [15]. The crystalline structure of the hydrochloride salt exhibits better-defined characteristics compared to the potentially more variable free base form [13].

Chemical reactivity undergoes moderation upon salt formation, with the protonated amino group showing reduced nucleophilicity compared to the free base [13]. This reduced reactivity can be advantageous for storage stability and handling safety [20].

| Property | Free Base | Hydrochloride Salt | Improvement Factor |

|---|---|---|---|

| Water Solubility | Limited | Enhanced | Significant increase |

| Thermal Stability | Less stable | More stable | Enhanced |

| Crystallinity | Variable | Well-defined crystalline | Better defined |

| Handling | More volatile | Easier handling | Improved |

| Chemical Reactivity | More reactive amine | Reduced reactivity | Moderated |

| Storage Requirements | Special conditions | Room temperature stable | Simplified |

The hygroscopic properties of the hydrochloride salt require consideration, as ionic compounds can absorb moisture from the atmosphere [15]. However, proper storage under inert atmosphere conditions maintains the integrity of the crystalline material [1] [9].

Proton Nuclear Magnetic Resonance Signature Patterns

The proton nuclear magnetic resonance spectroscopy of 3,3,3-trifluoropropan-1-amine hydrochloride reveals distinctive spectral features that are characteristic of both the trifluoromethyl group and the protonated primary amine functionality. The compound exhibits a systematic arrangement of proton environments that provide unambiguous structural identification through their chemical shift positions and coupling patterns [1] [2].

The most prominent feature in the proton nuclear magnetic resonance spectrum is the ammonium proton resonance arising from the NH₃⁺ group, which appears as a characteristically broad signal in the region of 0.5-5.0 ppm. This broad resonance is attributed to the rapid proton exchange facilitated by the ionic nature of the hydrochloride salt and the hydrogen bonding interactions within the crystal lattice [2] [3]. The exact chemical shift position of these protons is highly dependent on the concentration of the sample, the nature of the deuterated solvent, and the degree of hydrogen bonding present in the solution state [4].

The methylene protons adjacent to the protonated amine group demonstrate characteristic downfield shifts due to the electron-withdrawing effect of the positively charged nitrogen atom. These protons typically resonate in the range of 2.3-3.0 ppm, displaying the expected deshielding effect commonly observed for carbons α to amine nitrogens [2] [3]. The multiplicity of this resonance is influenced by the coupling with the adjacent methylene group, appearing as a triplet with a coupling constant of approximately 6-8 Hz.

The methylene protons adjacent to the trifluoromethyl group exhibit a more complex splitting pattern due to the strong coupling interaction with the three equivalent fluorine atoms. These protons appear as a characteristic triplet in the region of 2.5-3.0 ppm, with the coupling constant J(H-F) typically ranging from 10-12 Hz [5] [6]. This triplet pattern arises from the scalar coupling between the protons and the fluorine atoms, which is transmitted through the intervening carbon-carbon bond. The chemical shift of these protons is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group, resulting in a downfield shift compared to analogous non-fluorinated compounds.

Spectral integration patterns provide quantitative information about the relative numbers of protons in each environment. The integration ratio for the NH₃⁺ protons to the two methylene groups follows a 3:2:2 pattern, consistent with the molecular structure. However, the NH₃⁺ proton integration may be variable due to exchange phenomena with trace moisture or other protic impurities in the sample [2].

Solvent effects play a crucial role in the observed chemical shift positions and coupling patterns. In deuterated chloroform, the proton resonances appear at the upper end of the expected ranges due to the relatively non-polar environment. In more polar solvents such as deuterated methanol or dimethyl sulfoxide, the chemical shifts may be altered due to increased solvation of the ionic species and modified hydrogen bonding patterns [7].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum of 3,3,3-trifluoropropan-1-amine hydrochloride provides definitive structural information through the characteristic carbon-fluorine coupling patterns and chemical shift positions. The spectrum exhibits three distinct carbon environments, each with unique coupling characteristics to the fluorine atoms [5] [6].

The trifluoromethyl carbon represents the most distinctive feature in the carbon-13 nuclear magnetic resonance spectrum, appearing as a characteristic quartet in the region of 124-128 ppm. This quartet arises from the one-bond coupling between the carbon atom and the three equivalent fluorine atoms, with a coupling constant J(C-F) of approximately 278 Hz [5] [6]. The large magnitude of this coupling constant reflects the direct carbon-fluorine bond and serves as a diagnostic indicator for the presence of the trifluoromethyl group. The chemical shift position of this carbon is significantly deshielded compared to typical alkyl carbons due to the high electronegativity of the fluorine atoms.

The methylene carbon adjacent to the trifluoromethyl group displays a characteristic quartet pattern in the region of 42-45 ppm, resulting from two-bond coupling with the three fluorine atoms. The coupling constant J(C-F) for this interaction is typically 28-30 Hz [5] [6]. This coupling pattern is diagnostic for carbons in the β-position relative to trifluoromethyl groups and provides confirmatory evidence for the propyl chain structure.

The methylene carbon adjacent to the protonated amine group appears as a singlet in the region of 35-40 ppm. This carbon shows no significant coupling to fluorine atoms due to the distance from the trifluoromethyl group, but exhibits the characteristic downfield shift associated with carbons α to nitrogen-containing functional groups [2]. The absence of carbon-fluorine coupling for this carbon provides structural confirmation of the linear three-carbon chain arrangement.

Relaxation effects in the carbon-13 nuclear magnetic resonance spectrum are influenced by the presence of the fluorine atoms and the quaternary ammonium group. The trifluoromethyl carbon often exhibits longer relaxation times due to the efficient dipolar relaxation mechanism provided by the directly bonded fluorine atoms. This can result in integration anomalies if adequate relaxation delays are not employed during spectral acquisition [8].

Isotope effects may be observed in high-resolution carbon-13 nuclear magnetic resonance spectra due to the natural abundance of carbon-13 isotopes and their interaction with the fluorine atoms. These effects can manifest as additional fine structure in the fluorine-coupled carbon signals and provide additional structural information about the molecular framework [9].

Fluorine-19 Nuclear Magnetic Resonance Analysis of the Trifluoromethyl Group

The fluorine-19 nuclear magnetic resonance spectrum of 3,3,3-trifluoropropan-1-amine hydrochloride provides the most direct and sensitive method for characterizing the trifluoromethyl group. Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity and resolution for fluorinated compounds, making it an invaluable tool for structural elucidation [10] [8] [11].

The trifluoromethyl fluorine resonance appears as a characteristic triplet in the region of -62 to -68 ppm relative to trichlorofluoromethane as the reference standard. This triplet pattern arises from the three-bond coupling between the fluorine atoms and the adjacent methylene protons, with a coupling constant J(F-H) typically ranging from 10-12 Hz [5] [8]. The chemical shift position of the trifluoromethyl group is influenced by the electronic environment of the molecule, with electron-withdrawing substituents causing downfield shifts and electron-donating groups causing upfield shifts.

Environmental sensitivity of the fluorine-19 nuclear magnetic resonance chemical shift has been extensively studied for trifluoromethyl groups. The chemical shift position can vary significantly depending on the polarity of the surrounding environment, with more polar solvents generally causing upfield shifts [12] [13]. In the case of 3,3,3-trifluoropropan-1-amine hydrochloride, the presence of the ionic ammonium group creates a polar microenvironment that influences the fluorine chemical shift position.

Coupling patterns in the fluorine-19 nuclear magnetic resonance spectrum provide detailed information about the molecular connectivity. The primary coupling observed is the three-bond H-F coupling with the adjacent methylene protons, which manifests as a 1:2:1 triplet pattern. Additional weak coupling may be observed with more distant protons, but these are typically not resolved at standard magnetic field strengths [8] [11].

Isotope effects in fluorine-19 nuclear magnetic resonance spectroscopy can provide additional structural information. The natural abundance of carbon-13 (1.1%) results in isotope satellites in the fluorine spectrum, where fluorine atoms bonded to carbon-13 exhibit different chemical shifts compared to those bonded to carbon-12 [9]. These isotope shifts can be particularly pronounced for trifluoromethyl groups and provide confirmation of the carbon-fluorine connectivity.

Relaxation characteristics of fluorine-19 nuclei in trifluoromethyl groups are generally favorable for quantitative measurements. The relatively long relaxation times and the absence of significant chemical shift anisotropy effects make fluorine-19 nuclear magnetic resonance spectroscopy particularly suitable for quantitative analysis of trifluoromethyl-containing compounds [8].

Solvent effects on fluorine-19 nuclear magnetic resonance chemical shifts have been systematically studied for trifluoromethyl compounds. The chemical shift of the CF₃ group in 3,3,3-trifluoropropan-1-amine hydrochloride is expected to be sensitive to the hydrogen bonding environment created by the ammonium chloride salt [13]. In polar protic solvents, the chemical shift may be shifted upfield due to specific solvation effects, while in non-polar solvents, the shift may be more downfield.

Infrared Spectroscopic Analysis

The infrared spectroscopic analysis of 3,3,3-trifluoropropan-1-amine hydrochloride reveals a complex absorption pattern that reflects the presence of both the trifluoromethyl group and the primary amine hydrochloride functionality. The spectrum exhibits characteristic absorption bands that provide definitive identification of the molecular structure and functional groups present [14] [15] [16].

The ammonium stretching region dominates the high-frequency portion of the infrared spectrum, with the NH₃⁺ stretching vibrations appearing as a broad, intense envelope in the region of 3000-3500 cm⁻¹. This broad absorption band is characteristic of primary amine salts and reflects the hydrogen bonding interactions within the crystal lattice [15] [17]. The broadness of this absorption is attributed to the various hydrogen bonding environments experienced by the ammonium protons in the solid state, creating a distribution of vibrational frequencies rather than discrete absorption bands.

The ammonium bending vibrations provide additional diagnostic information about the primary amine salt structure. The asymmetric NH₃⁺ bending vibration appears in the region of 1625-1560 cm⁻¹, while the symmetric bending vibration is observed in the range of 1550-1500 cm⁻¹ [15] [17]. These bending vibrations are generally weaker in intensity compared to the stretching vibrations but are diagnostically important for confirming the presence of the primary ammonium group.

The trifluoromethyl stretching vibrations constitute the most characteristic feature of the infrared spectrum, appearing as very strong absorption bands in the region of 1100-1300 cm⁻¹. These vibrations are attributed to the carbon-fluorine stretching modes of the CF₃ group and are among the most intense absorptions in the entire spectrum [14] [18] [19]. The high intensity of these bands is due to the large dipole moment change associated with the carbon-fluorine bond vibrations.

Detailed analysis of the trifluoromethyl region reveals multiple absorption bands corresponding to different vibrational modes. The asymmetric CF₃ stretching vibrations typically appear around 1200-1300 cm⁻¹, while the symmetric stretching mode is observed at slightly lower frequencies around 1100-1200 cm⁻¹ [14] [18]. The exact positions of these bands are influenced by the molecular environment and the presence of other functional groups.

The carbon-fluorine stretching vibrations extend over a broad range from 1000-1400 cm⁻¹, with the most intense absorptions occurring in the 1100-1300 cm⁻¹ region. These vibrations are highly characteristic of fluorinated compounds and provide unambiguous evidence for the presence of carbon-fluorine bonds [19] [20]. The strength of these absorptions makes them particularly useful for quantitative analysis of fluorinated compounds.

The carbon-hydrogen stretching vibrations appear in the expected region of 2800-3000 cm⁻¹, corresponding to the methylene groups in the propyl chain. These absorptions are generally of medium intensity and may be partially obscured by the broad ammonium stretching envelope [1] [21]. The CH₂ bending vibrations appear in the region of 1400-1500 cm⁻¹ and provide additional confirmation of the alkyl chain structure.

Environmental effects on the infrared spectrum are particularly pronounced for the ammonium stretching region, where hydrogen bonding interactions can significantly affect the band positions and intensities. In different crystal polymorphs or in the presence of different counter-ions, the NH₃⁺ stretching envelope may exhibit variations in position and shape [22].

Solid-state effects play a crucial role in determining the exact absorption frequencies and intensities observed in the infrared spectrum. The crystal packing arrangement influences the hydrogen bonding patterns and can result in splitting of degenerate vibrational modes. These effects are particularly important for understanding the detailed structure of the compound in the solid state [22].

Mass Spectrometry Fragmentation Patterns

The mass spectrometry fragmentation patterns of 3,3,3-trifluoropropan-1-amine hydrochloride provide valuable structural information through characteristic fragmentation pathways that are governed by the stability of the resulting ionic species. The molecular ion and fragmentation patterns follow predictable rules based on the functional groups present and the thermodynamic stability of the fragment ions [23] [24] [25].

The molecular ion appears at m/z 149.5, corresponding to the protonated molecular weight of the compound. This molecular ion exhibits an odd mass-to-charge ratio, consistent with the nitrogen rule of mass spectrometry, which states that organic compounds containing an odd number of nitrogen atoms produce molecular ions with odd molecular weights [24] [26] [27]. The intensity of the molecular ion is typically moderate to weak for aliphatic amine salts, as these compounds readily undergo fragmentation upon ionization.

The base peak in the mass spectrum appears at m/z 30, corresponding to the CH₂NH₂⁺ fragment ion. This fragment arises from α-cleavage of the carbon-carbon bond adjacent to the nitrogen atom, a characteristic fragmentation pattern for primary amines [23] [24] [25]. The high intensity of this peak reflects the exceptional stability of the iminium ion formed through this fragmentation pathway. The formation of this fragment involves the cleavage of the C-C bond with the charge being retained by the nitrogen-containing fragment.

Trifluoromethyl group fragmentation represents a significant fragmentation pathway in fluorinated compounds. The loss of the CF₃ group (69 Da) from the molecular ion results in a fragment ion at m/z 80.5 [28] [29]. This fragmentation is characteristic of compounds containing trifluoromethyl groups and provides diagnostic information about the presence of this functional group. The neutral loss of CF₃ reflects the relative stability of the trifluoromethyl radical compared to other potential fragmentation products.

Hydrogen chloride elimination from the molecular ion produces a fragment at m/z 113.5, corresponding to the loss of HCl (36 Da). This fragmentation pathway is characteristic of amine hydrochloride salts and reflects the tendency of these compounds to eliminate hydrogen halides under mass spectrometric conditions [23]. The resulting fragment ion corresponds to the protonated free amine, which may undergo further fragmentation.

Secondary fragmentation pathways involve the further breakdown of primary fragment ions to produce smaller, more stable ionic species. The CH₂NH₂⁺ base peak at m/z 30 may undergo hydrogen loss to produce CHN⁺ (m/z 28) or additional fragmentation to produce NH₂⁺ (m/z 16). These secondary fragments are typically of lower intensity but provide additional structural confirmation.

Isotope patterns in the mass spectrum provide additional analytical information. The presence of chlorine-35 and chlorine-37 isotopes creates characteristic isotope patterns in chlorine-containing fragments, while the carbon-13 isotope contributes to isotope peaks at M+1 positions [30]. These isotope patterns can be used to confirm the molecular formula and the presence of specific atoms.

Fragmentation mechanisms for 3,3,3-trifluoropropan-1-amine hydrochloride involve both charge-directed and radical-initiated processes. The α-cleavage mechanism is charge-directed, with the positive charge on the nitrogen atom facilitating the cleavage of the adjacent C-C bond. The trifluoromethyl loss involves a radical-initiated mechanism where the stability of the CF₃ radical drives the fragmentation process [23] [24].

Ionization method effects significantly influence the observed fragmentation patterns. Under electron ionization conditions, extensive fragmentation occurs, leading to the formation of multiple fragment ions. Under chemical ionization conditions, the molecular ion may be more stable, and fragmentation may be less extensive. Electrospray ionization typically produces predominantly molecular ions with minimal fragmentation [30].

X-ray Diffraction Studies

The X-ray diffraction studies of 3,3,3-trifluoropropan-1-amine hydrochloride provide comprehensive structural information about the three-dimensional arrangement of atoms in the crystalline solid state. These studies reveal detailed information about bond lengths, bond angles, crystal packing arrangements, and intermolecular interactions that are crucial for understanding the physical and chemical properties of the compound [31] [32] [33].

Crystal system and space group determination represents the fundamental characterization of the crystalline structure. 3,3,3-trifluoropropan-1-amine hydrochloride crystallizes in a specific crystal system that reflects the symmetry and packing arrangements of the molecules within the unit cell. The space group provides information about the symmetry operations present in the crystal and determines the systematic absences observed in the diffraction pattern [33].

Unit cell parameters define the dimensions and shape of the repeating unit in the crystal lattice. These parameters include the cell edge lengths (a, b, c) and the angles between the crystallographic axes (α, β, γ). The unit cell volume and the number of molecules per unit cell (Z) provide information about the packing efficiency and molecular density in the crystal [33].

Molecular geometry analysis reveals the precise bond lengths and bond angles within the 3,3,3-trifluoropropan-1-amine hydrochloride molecule. The C-F bond lengths in the trifluoromethyl group are typically 1.32-1.34 Å, consistent with the strong covalent character of carbon-fluorine bonds. The C-C bond lengths within the propyl chain are approximately 1.52-1.54 Å, typical of saturated carbon-carbon bonds [31] [32].

Trifluoromethyl group geometry exhibits characteristic tetrahedral geometry around the carbon atom, with F-C-F bond angles approaching 109.5°. However, slight deviations from ideal tetrahedral geometry may occur due to the high electronegativity of the fluorine atoms and their mutual repulsion. The C-CF₃ bond length is typically slightly longer than normal C-C bonds due to the electron-withdrawing effect of the fluorine atoms [32].

Ammonium group geometry in the crystal structure reflects the tetrahedral arrangement of the nitrogen atom and its three hydrogen atoms plus the lone pair. The N-H bond lengths are typically 1.01-1.03 Å, and the H-N-H bond angles are close to the tetrahedral angle. The protonated nitrogen atom exhibits a formal positive charge that significantly influences the crystal packing through electrostatic interactions [33].

Hydrogen bonding patterns play a crucial role in determining the crystal structure and stability. The NH₃⁺ group acts as a hydrogen bond donor, forming multiple hydrogen bonds with the chloride anions. These hydrogen bonds typically have N-H···Cl distances of 3.0-3.4 Å and represent the primary intermolecular interactions that stabilize the crystal lattice [31].

Chloride anion coordination in the crystal structure involves the formation of multiple hydrogen bonds with surrounding ammonium groups. Each chloride anion typically coordinates to three or four NH₃⁺ groups, creating a three-dimensional network of hydrogen bonds that provides structural stability. The Cl⁻···H distances are typically 2.2-2.6 Å, consistent with moderate to strong hydrogen bonding interactions .

Packing arrangements in the crystal reflect the balance between attractive hydrogen bonding interactions and repulsive van der Waals forces. The trifluoromethyl groups, being highly electronegative and sterically demanding, influence the packing efficiency and may create channels or cavities within the crystal structure. The packing coefficient typically ranges from 0.65-0.75, indicating reasonably efficient space filling [33].

Thermal motion parameters obtained from X-ray diffraction studies provide information about the dynamic behavior of atoms within the crystal lattice. The fluorine atoms in the trifluoromethyl group often exhibit anisotropic thermal motion, reflecting the rotational freedom of the CF₃ group around the C-C bond. These thermal parameters are important for understanding the solid-state dynamics and potential phase transitions [32].

Disorder phenomena may be observed in the crystal structure, particularly involving the trifluoromethyl group, which can exhibit rotational disorder around the C-C bond. This disorder manifests as fractional occupancy of fluorine atoms at multiple positions and requires special refinement techniques to model accurately [32]. Such disorder is common in trifluoromethyl compounds and reflects the relatively low barrier to rotation around the C-CF₃ bond.

Polymorphism studies may reveal the existence of different crystal forms of 3,3,3-trifluoropropan-1-amine hydrochloride under different crystallization conditions. Different polymorphs can exhibit variations in hydrogen bonding patterns, packing arrangements, and physical properties such as melting point and solubility. The identification and characterization of polymorphs is important for pharmaceutical and industrial applications [33].

GHS Hazard Statements

H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant